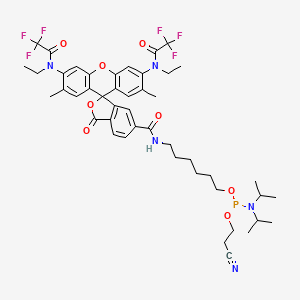
R6G phosphoramidite, 6-isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R6G phosphoramidite, 6-isomer, also known as N-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]-3’,6’-bis[ethyl-(2,2,2-trifluoroacetyl)amino]-2’,7’-dimethyl-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxamide, is a derivative of rhodamine 6G. Rhodamine 6G is a xanthene dye known for its high fluorescence quantum yield and high molar extinction coefficient. The 6-isomer of R6G phosphoramidite is particularly used in oligonucleotide synthesis due to its superior fluorescence properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
R6G phosphoramidite, 6-isomer, is synthesized through a series of chemical reactions involving the coupling of rhodamine 6G with phosphoramidite reagents. The coupling reaction typically takes about 10 minutes. The deprotection process involves using a solution of tert-Butylamine in water (1:3 v/v) overnight at 55°C. It is crucial to avoid using aqueous ammonia and AMA (solution of 30% ammonium hydroxide/40% aqueous methylamine 1:1 v/v) for deprotection, as these can cause complete and irreversible degradation of R6G .
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including NMR (1H and 31P) and HPLC-MS to ensure high purity (95+%) and isomeric purity (>97%). The compound is typically stored at -20°C in the dark to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
R6G phosphoramidite, 6-isomer, primarily undergoes coupling reactions during oligonucleotide synthesis. It can also participate in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the dye to DNA and other molecules.
Common Reagents and Conditions
Coupling Reagents: Phosphoramidite reagents
Deprotection Reagents: tert-Butylamine in water (1:3 v/v)
Click Chemistry Reagents: Copper catalysts and azides
Major Products
Scientific Research Applications
R6G phosphoramidite, 6-isomer, has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorescently labeled oligonucleotides for various assays.
Biology: Employed in DNA sequencing and short tandem repeat (STR) analysis as a FRET acceptor.
Medicine: Utilized in quantitative PCR (qPCR) for producing TaqMan probes, which are essential for detecting and quantifying nucleic acids.
Industry: Applied in the development of molecular beacon probes, significantly reducing background fluorescence in PCR .
Mechanism of Action
R6G phosphoramidite, 6-isomer, exerts its effects through its high fluorescence quantum yield and molar extinction coefficient. When used in oligonucleotide synthesis, it acts as a fluorescent label, allowing for the detection and quantification of nucleic acids. The molecular targets include DNA and RNA sequences, and the pathways involved are primarily related to fluorescence resonance energy transfer (FRET) and quantitative PCR .
Comparison with Similar Compounds
R6G phosphoramidite, 6-isomer, is unique due to its high fluorescence quantum yield and molar extinction coefficient. It is often compared with other dyes such as HEX and JOE. In comparison, R6G in combination with BHQ1 quencher has stronger quenching in molecular beacon probes, significantly reducing background fluorescence in PCR .
Similar Compounds
- HEX phosphoramidite, 6-isomer
- JOE phosphoramidite, 6-isomer
- Cyanine5 NHS ester
These compounds are also used in oligonucleotide synthesis but differ in their fluorescence properties and applications .
Properties
Molecular Formula |
C46H54F6N5O8P |
|---|---|
Molecular Weight |
949.9 g/mol |
IUPAC Name |
N-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]-3',6'-bis[ethyl-(2,2,2-trifluoroacetyl)amino]-2',7'-dimethyl-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C46H54F6N5O8P/c1-9-55(42(60)45(47,48)49)36-25-38-34(22-29(36)7)44(35-23-30(8)37(26-39(35)64-38)56(10-2)43(61)46(50,51)52)33-24-31(16-17-32(33)41(59)65-44)40(58)54-19-13-11-12-14-20-62-66(63-21-15-18-53)57(27(3)4)28(5)6/h16-17,22-28H,9-15,19-21H2,1-8H3,(H,54,58) |
InChI Key |
RKEJFZFXKNKKCI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC2=C(C=C1C)C3(C4=C(O2)C=C(C(=C4)C)N(CC)C(=O)C(F)(F)F)C5=C(C=CC(=C5)C(=O)NCCCCCCOP(N(C(C)C)C(C)C)OCCC#N)C(=O)O3)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


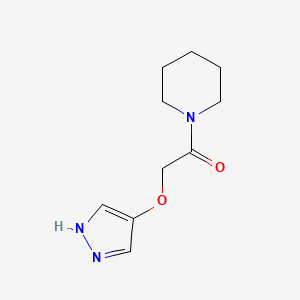



![Propyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-3,5-dihydroxyhept-6-enoate](/img/structure/B14770962.png)
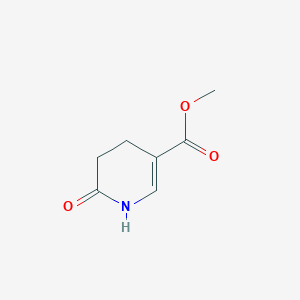
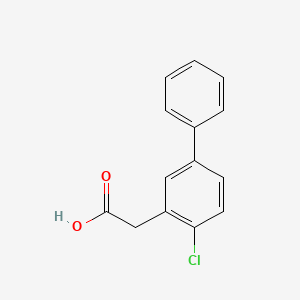
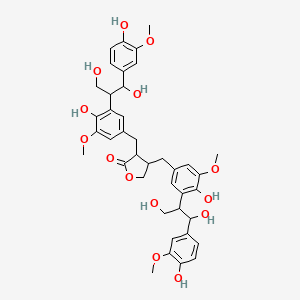
![tert-butyl N-[[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate](/img/structure/B14770978.png)

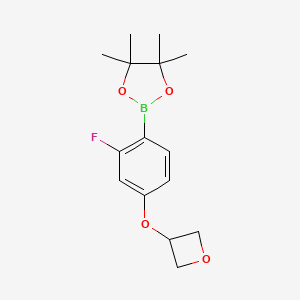
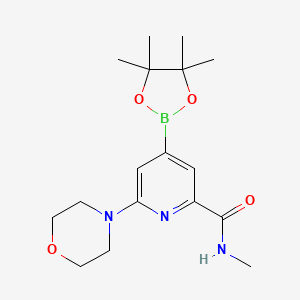
![1-([(2-Fluorophenyl)amino]carbonyl)piperidine-4-carboxylic acid](/img/structure/B14771001.png)

